molecular formula C17H20N2O3 B3011127 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide CAS No. 1058202-50-8

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

Cat. No.: B3011127
CAS No.: 1058202-50-8
M. Wt: 300.358
InChI Key: WWAGBBRRGDEFQY-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, an indole moiety, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Tetrahydrofuran-2-carbonyl Intermediate

      Starting Material: Tetrahydrofuran (THF)

      Reagents: Acyl chloride or anhydride

      Conditions: The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the generated acid.

  • Synthesis of the Indolin-6-yl Intermediate

      Starting Material: Indole or indoline derivatives

      Reagents: Electrophilic reagents such as acyl chlorides or anhydrides

      Conditions: The reaction is typically performed in the presence of a Lewis acid catalyst like aluminum chloride.

  • Coupling of Intermediates

      Reagents: The tetrahydrofuran-2-carbonyl intermediate and the indolin-6-yl intermediate

      Conditions: Coupling reactions are often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Formation of the Cyclopropanecarboxamide Group

      Reagents: Cyclopropanecarboxylic acid or its derivatives

      Conditions: The final step involves the formation of the amide bond, typically using coupling agents like DCC (dicyclohexylcarbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the indole moiety can lead to the formation of oxindole derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed under anhydrous conditions.

      Products: Reduction can lead to the formation of tetrahydroindole derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in the presence of a base.

      Products: Substitution reactions can modify the functional groups attached to the indole or tetrahydrofuran rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products with biological activity, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds containing indole and tetrahydrofuran rings have been studied for their anticancer, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety, for example, is known to bind to multiple receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

    • Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
    • May exhibit different reactivity and biological activity due to the smaller size of the acetamide group.
  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

    • Contains a benzamide group, which could influence its interaction with biological targets and its physical properties.
  • N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propionamide

    • Features a propionamide group, potentially altering its solubility and reactivity compared to the cyclopropanecarboxamide derivative.

Uniqueness

The uniqueness of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide lies in its combination of structural elements. The presence of the cyclopropane ring can impart rigidity and influence the compound’s three-dimensional shape, potentially affecting its interaction with biological targets and its overall reactivity.

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h5-6,10,12,15H,1-4,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGBBRRGDEFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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